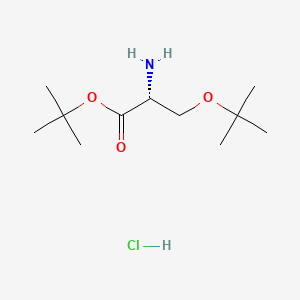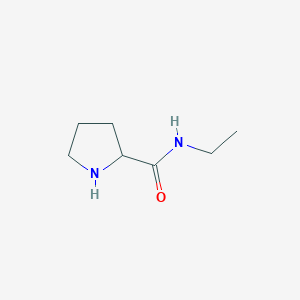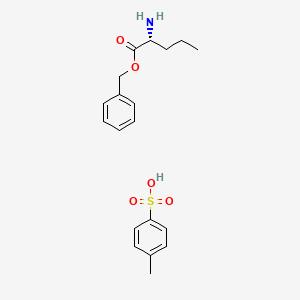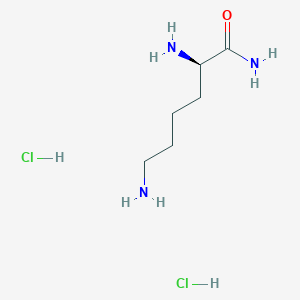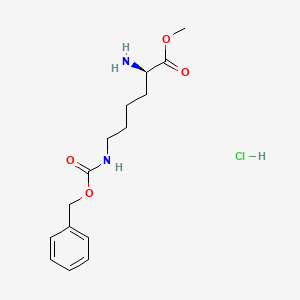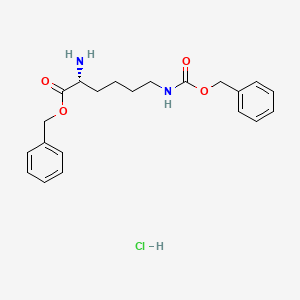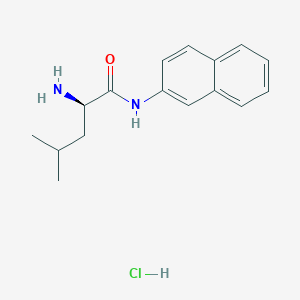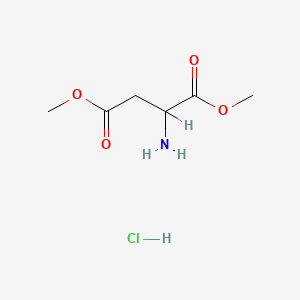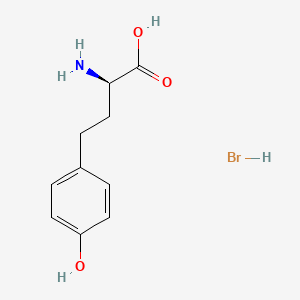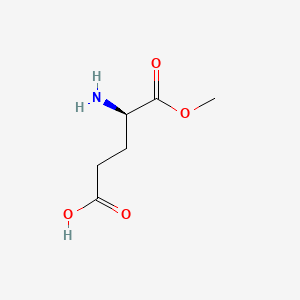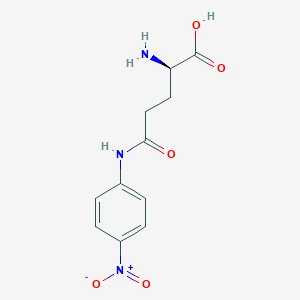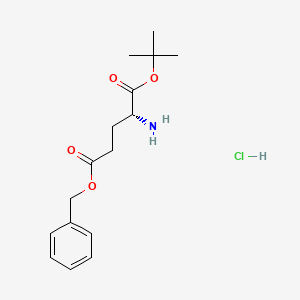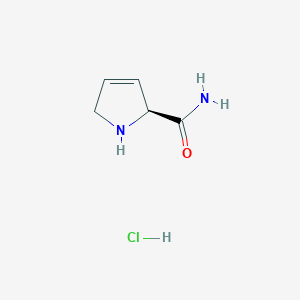
3,4-Dehydro-L-proline amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .
Synthesis Analysis
The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis
The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis
Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .科学的研究の応用
Enzyme Inhibition in Biochemistry
Scientific Field
Biochemistry Application Summary: This compound is used as an inhibitor of various enzymes, particularly those involved in collagen synthesis. Methods of Application:
- Spectrophotometry: Used to monitor reaction progress. Results Summary: The compound effectively inhibits collagen secretion by chondrocytes, with a significant reduction observed at concentrations as low as 10 µM .
Antitumor Activity in Oncology
Scientific Field
Oncology Application Summary: Explored for its potential antitumor properties due to its ability to inhibit cell growth. Methods of Application:
- Flow Cytometry: Utilized to analyze cell cycle arrest and apoptosis. Results Summary: Preliminary studies show a dose-dependent inhibition of tumor cell proliferation, with IC50 values indicating potent activity .
ACE Inhibition in Pharmacology
Scientific Field
Pharmacology Application Summary: Investigated as an angiotensin-converting enzyme (ACE) inhibitor for potential use in treating hypertension. Methods of Application:
- Molecular Docking: Performed to predict binding affinity and interactions. Results Summary: Some derivatives exhibit high inhibitory activity, with one showing greater potency than standard drugs in molecular docking studies .
Amino Acid Metabolism in Microbiology
Scientific Field
Microbiology Application Summary: Utilized to study the metabolism and regulation of macromolecule synthesis in microorganisms. Methods of Application:
- Protein Synthesis Monitoring: Tracked to observe effects on cellular functions. Results Summary: The analogue serves as a tool to obtain microorganisms overproducing L-proline, offering insights into metabolic regulation .
Peptide Design in Chemical Synthesis
Scientific Field
Chemical Synthesis Application Summary: Employed as a building block for designing peptides with altered biological and physicochemical properties. Methods of Application:
- Biological Assays: Testing for desired activity or stability. Results Summary: Modified peptides demonstrate varied properties, such as increased stability or altered receptor binding, showcasing the versatility of the compound .
Collagen Research in Dermatology
Scientific Field
Dermatology Application Summary: Investigated for its role in modulating collagen synthesis, with implications for skin health and aging. Methods of Application:
- Elasticity Measurements: Performed to assess the mechanical properties of treated skin. Results Summary: Treatment leads to a decrease in collagen production, suggesting potential applications in anti-aging therapies .
Proteomics Research
Scientific Field
Proteomics Application Summary: This compound is used in proteomics to study protein interactions and modifications. Methods of Application:
- Affinity Chromatography: For purification of proteins based on their interaction with the compound. Results Summary: The use of this compound in proteomics has led to the identification of novel protein interactions and potential therapeutic targets .
Neuropharmacology
Scientific Field
Neuropharmacology Application Summary: Investigated for its neuroprotective effects and potential to modulate neurotransmitter systems. Methods of Application:
- Behavioral Assays: In animal models to evaluate effects on cognition and mood. Results Summary: Early studies suggest that the compound may have neuroprotective properties and could influence neurotransmitter systems .
Immunology
Scientific Field
Immunology Application Summary: Used to study the immune response, particularly in inflammation and autoimmune diseases. Methods of Application:
- In Vivo Models: Of autoimmune diseases to test the compound’s therapeutic potential. Results Summary: The compound has shown to modulate immune responses, potentially offering a new avenue for treating autoimmune conditions .
Material Science
Scientific Field
Material Science Application Summary: Explored for its role in the synthesis of novel materials with unique properties. Methods of Application:
- Composite Materials: To improve interfacial bonding and performance. Results Summary: Incorporation of the compound into materials has resulted in enhanced mechanical strength and novel functionalities .
Environmental Science
Scientific Field
Environmental Science Application Summary: Applied in the study of environmental stressors on biological systems. Methods of Application:
- Climate Change Research: To understand the effects of abiotic stress on plant metabolism. Results Summary: Research indicates that the compound can be used as a biomarker for environmental stress and has potential in bioremediation strategies .
Agricultural Science
Scientific Field
Agricultural Science Application Summary: Utilized in crop improvement and protection strategies. Methods of Application:
Safety And Hazards
将来の方向性
There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.
特性
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline amide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

